molecular formula C23H25NO5 B14943811 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid

3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid

Cat. No.: B14943811
M. Wt: 395.4 g/mol
InChI Key: BUQJMXDNLLMWBA-UHFFFAOYSA-N
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Description

3-(5-{[(3,4-DIMETHOXYPHENETHYL)AMINO]METHYL}-2-FURYL)-2-METHYLBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoic acid moiety, and a dimethoxyphenethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(3,4-DIMETHOXYPHENETHYL)AMINO]METHYL}-2-FURYL)-2-METHYLBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenethylamine Group: This step involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate intermediate, often through a nucleophilic substitution reaction.

    Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the furan ring with a benzoic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(3,4-DIMETHOXYPHENETHYL)AMINO]METHYL}-2-FURYL)-2-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-{[(3,4-DIMETHOXYPHENETHYL)AMINO]METHYL}-2-FURYL)-2-METHYLBENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-{[(3,4-DIMETHOXYPHENETHYL)AMINO]METHYL}-2-FURYL)-2-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety, often used in similar applications.

    Furan Derivatives: Compounds containing a furan ring, known for their diverse chemical reactivity.

Uniqueness

3-(5-{[(3,4-DIMETHOXYPHENETHYL)AMINO]METHYL}-2-FURYL)-2-METHYLBENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C23H25NO5/c1-15-18(5-4-6-19(15)23(25)26)20-10-8-17(29-20)14-24-12-11-16-7-9-21(27-2)22(13-16)28-3/h4-10,13,24H,11-12,14H2,1-3H3,(H,25,26)

InChI Key

BUQJMXDNLLMWBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)CNCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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